Precise Mass Shift for Quantification
The 13C6-labeled compound exhibits a +6 Da mass shift relative to unlabeled F-Asn, which is essential for its use as an internal standard in LC-MS/MS quantification. In the validated method for food matrices, the transition m/z 301 → 216 was used for [13C6]-F-Asn, while m/z 295 → 211 served as the quantifier for unlabeled F-Asn [1]. This mass differential enables complete chromatographic co-elution with distinct MS/MS detection channels, providing correction for matrix effects and recovery losses. The synthesized [13C6]-F-Asn achieved ∼95% purity, as characterized by 1H and 13C NMR and exact mass [1].
| Evidence Dimension | Mass Spectrometry Detection (m/z transition) |
|---|---|
| Target Compound Data | m/z 301 → 216 (quantifier transition) |
| Comparator Or Baseline | Unlabeled F-Asn: m/z 295 → 211 (quantifier transition) |
| Quantified Difference | Δm = +6 Da (molecular ion mass difference) |
| Conditions | LC-MS/MS in MRM mode; acetonitrile/water (80:20) with 0.1% formic acid; C18 column |
Why This Matters
Only the exact 13C6-labeled isotopologue provides a mass shift sufficient for independent MS/MS channel detection while maintaining identical chromatographic and ionization behavior to the analyte, a prerequisite for accurate stable isotope dilution quantification.
- [1] Wu J, Sabag-Daigle A, Metz TO, Deatherage Kaiser BL, Gopalan V, Behrman EJ, Wysocki VH, Ahmer BM. Measurement of Fructose–Asparagine Concentrations in Human and Animal Foods. J Agric Food Chem. 2018;66(1):212-217. View Source
